2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid
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Overview
Description
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid: is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol This compound is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system
Mechanism of Action
Mode of Action
It’s known that the compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The compound can be further functionalized to build up a library of bridged aza-bicyclic structures , suggesting its potential involvement in various biochemical pathways.
Pharmacokinetics
It’s known that the compound has high gi absorption and is highly soluble . These properties could potentially impact its bioavailability.
Action Environment
It’s known that the compound is stable under normal temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid typically involves the reaction of bicyclic amines with acetic acid derivatives. One common method includes the reaction of 2-azabicyclo[2.2.1]heptane with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with different functional groups replacing the acetic acid moiety.
Scientific Research Applications
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
- 2-(2-Azabicyclo[2.2.1]heptan-3-yl)acetic acid
- 2-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid
- 2-(2-Azabicyclo[2.2.1]heptan-2-yl)butanoic acid
Comparison: Compared to these similar compounds, 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid is unique due to its specific acetic acid moiety, which influences its reactivity and biological activity. The position of the acetic acid group in the bicyclic structure also affects its interaction with molecular targets, making it distinct in its applications and effects.
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDNITWWYBIYOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660452 |
Source
|
Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933690-44-9 |
Source
|
Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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